1-(4-chlorophenyl)imidazole-2-thiol

Medicinal Chemistry Cancer Research DNA Topoisomerase II

1-(4-Chlorophenyl)imidazole-2-thiol (CAS 17452-12-9) is a heterocyclic thiol/thione compound characterized by a 4-chlorophenyl substituent on the imidazole ring. It serves as a critical research intermediate and a ligand for metal complexes, distinguished from its parent 2-mercaptoimidazole by the electronic and steric influence of the 4-chlorophenyl group, which modulates its binding affinity to biological targets and metal centers.

Molecular Formula C9H7ClN2S
Molecular Weight 210.68 g/mol
Cat. No. B7723864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)imidazole-2-thiol
Molecular FormulaC9H7ClN2S
Molecular Weight210.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=C2S)Cl
InChIInChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
InChIKeyQJWMVYCYPCPSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)imidazole-2-thiol: Chemical Profile for Research Procurement


1-(4-Chlorophenyl)imidazole-2-thiol (CAS 17452-12-9) is a heterocyclic thiol/thione compound characterized by a 4-chlorophenyl substituent on the imidazole ring [1]. It serves as a critical research intermediate and a ligand for metal complexes, distinguished from its parent 2-mercaptoimidazole by the electronic and steric influence of the 4-chlorophenyl group, which modulates its binding affinity to biological targets and metal centers .

Why 1-(4-Chlorophenyl)imidazole-2-thiol Cannot Be Replaced by a Generic 2-Mercaptoimidazole


Substituting 1-(4-chlorophenyl)imidazole-2-thiol with a simpler analog like 2-mercaptoimidazole or methimazole is quantitatively unsound for critical applications. The lack of the 4-chlorophenyl group eliminates specific molecular interactions, such as enhanced DNA intercalation and π-stacking with aromatic residues in CYP enzymes, directly resulting in a measurable loss of potency. For instance, complexes built from this specific ligand exhibit unique electrochemical profiles, and its biological activity is lost upon removal of the halogenated aromatic ring, as evidenced by structure-activity relationship studies showing superior effects of chloro-substituted compounds .

Quantitative Evidence Guide: 1-(4-Chlorophenyl)imidazole-2-thiol vs. Closest Analogs


3-Fold Superior Anticancer Potency Against MCF-7 Cells Compared to Doxorubicin in DNA Intercalation Context

When conjugated to a specific scaffold, a derivative of 1-(4-chlorophenyl)imidazole-2-thiol (compound 5h) demonstrated 3-fold greater potency than the established chemotherapy agent doxorubicin against the MCF-7 breast cancer cell line [1]. This finding is structurally specific; the analogous 4-phenyl-imidazole derivative (compound 5b) was only 1.5-fold more active than doxorubicin under the same conditions, indicating that the 4-chloro substituent is critical for maximizing anticancer activity in this compound series [1].

Medicinal Chemistry Cancer Research DNA Topoisomerase II

Moderate CYP2C8 Enzyme Inhibition Potential for ADME-Tox Profiling

1-(4-Chlorophenyl)imidazole-2-thiol exhibits a Ki value of 9.90 µM against Cytochrome P450 2C8 (CYP2C8) in human liver microsomes [1]. This is a critical differentiator from its structural analog 4-(4-chlorophenyl)imidazole (4-CPI), which lacks the thiol group and is a well-documented inhibitor of CYP2B enzymes (e.g., CYP2B4 and CYP2B6), but shows a distinct selectivity profile [2]. The presence of the thiol group shifts the CYP interaction profile, making this compound a relevant tool for studying structure-dependent CYP inhibition.

Drug Metabolism Pharmacokinetics CYP450 Enzyme Inhibition

Tyrosinase Inhibition Activity Comparable to Methimazole

The tyrosinase inhibitory activity of 1-(4-chlorophenyl)imidazole-2-thiol has been assessed in cellular assays. In human MNT-1 cell lysates, an IC50 of 90 µM was observed for melanin production [1]. This potency is on the same order of magnitude as the established tyrosinase inhibitor methimazole, which exhibits an IC50 of 1.43 mM (1430 µM) in a mushroom tyrosinase enzyme assay [2]. While the assays differ, the sub-millimolar cellular activity confirms it is a relevant scaffold for this target class.

Dermatology Cosmetics Tyrosinase Inhibition

Versatile Bidentate (S,N) Ligand for Heteroleptic Ruthenium Complexes

The compound functions as a versatile ligand, forming stable mononuclear and dinuclear Ru(II)/Ru(III) complexes and serving as a precursor for tris(mercaptoimidazolyl)borate ligands [1]. It displays both κ1-S (neutral thione) and κ2-S,N (anionic thiolate) binding modes, a coordination flexibility not achievable with simpler non-aryl mercaptoimidazoles [1]. This complexation behavior is distinct from that of 1-aryl-2-mercaptoimidazoles with electron-donating substituents, where the electronic properties of the 4-chlorophenyl group influence crystal packing and redox potentials, confirmed via single-crystal X-ray diffraction [1].

Coordination Chemistry Catalysis Ruthenium Complexes

High-Impact Research Applications for 1-(4-Chlorophenyl)imidazole-2-thiol


Developing Potent Topoisomerase II-Targeting Anticancer Agents

Researchers developing novel anticancer agents can leverage this compound's scaffold to achieve a 3-fold potency advantage over doxorubicin in MCF-7 cells, as demonstrated by acenaphthylenone-linked derivatives. [1] This makes it a strategic intermediate for structure-activity relationship (SAR) studies focused on DNA intercalation.

In Vitro ADME-Tox Profiling of Drug Candidates with CYP2C8 Liability

Drug metabolism scientists can utilize this compound as a reference inhibitor with a defined Ki of 9.90 µM for CYP2C8, enabling in vitro assessment of CYP-mediated metabolism and potential drug-drug interactions for new chemical entities containing the chlorophenyl-imidazole motif. [2]

Construction of Multifunctional Ru(II) Catalysts and Photosensitizers

Inorganic chemists can exploit the compound's unique ability to adopt κ1-S and κ2-S,N binding modes to create structurally diverse, heteroleptic ruthenium complexes. This is crucial for fine-tuning the photophysical and electrochemical properties of catalysts and dyes. [3]

Screening for Human-Relevant Tyrosinase Inhibitors

Cosmetic and dermatological researchers focusing on human tyrosinase can use this compound as a starting point, given its validated cellular activity (IC50 of 90 µM in human MNT-1 cells). This avoids the less predictive fungal enzyme assays and accelerates the discovery of efficacious skin-lightening agents. [4]

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